Phthiocol

描述

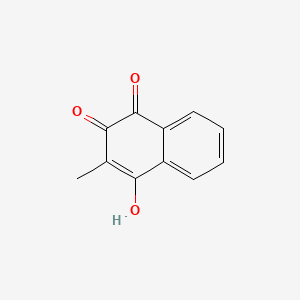

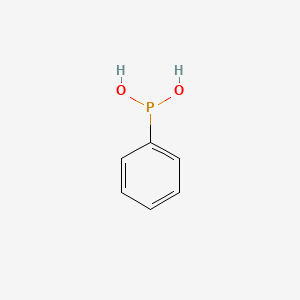

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as 1,4-Naphthalenedione, is a compound with the formula C11H8O3 . It is a derivative of 1,4-Naphthoquinone, which is used to dye hair and color textiles . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties .

Synthesis Analysis

The synthesis of 2-hydroxy-1,4-naphthoquinone (lawsone) and 2,5-dihydroxy-1,4-naphthoquinone (5-hydroxylawsone) are synthesized from 1-naphthol and 1,5-dihydorxynaphalene with urea-hydrogen peroxide as the catalyst in basic medium and oxygen as the oxidizing agent .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methyl-1,4-naphthoquinone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . Also, lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed .Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.1794 . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .科学研究应用

抗癌活性

Phthiocol 具有抗癌活性 . 它提供单齿、双齿或三齿配位点与金属离子配位,形成一系列过渡金属配合物 . 这些配合物已被评估其对 MCF-7(乳腺癌)和 A549(肺癌)癌细胞系的抗癌活性 . 在 0 °C 下合成的 this compound 金属配合物对这些细胞系表现出显著的细胞毒活性 .

抗出血性

除了抗癌活性外,this compound 还具有抗出血性 . 这使其成为治疗与过度出血相关的疾病的潜在候选药物。

群体感应抑制剂

This compound 被发现可以抑制铜绿假单胞菌 pqs 群体感应 (QS) 系统 . 这种抑制减少了生物膜的形成和绿脓杆菌素的产生,绿脓杆菌素是一种毒力因子 . 这表明 this compound 可能是一种有希望的 QS 抑制剂,可用于替代治疗铜绿假单胞菌感染 .

免疫调节

芳香烃受体 (AhR) 蛋白感知微生物分泌的代谢物,以触发宿主的先天免疫系统 . This compound 作为 AhR 的配体,可以潜在地调节免疫反应 .

有机金属化合物的合成

已经合成了具有三齿配位基序的基于 this compound 的有机金属化合物 . 与母体化合物 KP2048 相比,这些配合物在水溶液中表现出增强的稳定性 .

抗菌活性

1,4-萘醌类化合物是一类 this compound 属于的化合物,已被发现具有抗菌活性 . 据报道,它们对多重耐药细菌有效 .

促凝血化合物

2-甲基-1,4-萘醌是 this compound 的合成类似物,是一种促凝血化合物 . 它可以用作细胞培养研究中的模型醌 .

氧化损伤诱导剂

作用机制

Target of Action

Phthiocol, also known as 2-Hydroxy-3-methyl-1,4-naphthoquinone, is a naphthoquinone derivative that has been shown to interact with several targets. One of the primary targets of this compound is the aryl hydrocarbon receptor (AhR) protein . AhR is a highly conserved ligand-dependent transcription factor that plays a key role in immune control .

Mode of Action

This compound interacts with its targets, such as the AhR protein, leading to various changes. The mechanism of action of naphthoquinones like this compound could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals . This interaction can lead to the generation of reactive oxygen species (ROS), which can cause oxidation of proteins, lipids, DNA, or activate signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with the AhR protein can lead to changes in the transcription of various genes, affecting cellular processes . Furthermore, the generation of ROS due to this compound’s interaction with its targets can affect various biochemical pathways, leading to oxidative stress and potential damage to cellular components .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The interaction of this compound with its targets and the subsequent generation of ROS can lead to various molecular and cellular effects. These include potential damage to proteins, lipids, and DNA, as well as the activation of various signaling pathways . These effects can potentially lead to cell death, which may explain the observed anticancer properties of this compound .

安全和危害

未来方向

Recent developments from large-scale biology and genetic studies corroborate the existence of multiple pathways to synthesize plant 1,4-naphthoquinones and indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

属性

IUPAC Name |

4-hydroxy-3-methylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVCGTNXEKDVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876664 | |

| Record name | Phthiocol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483-55-6 | |

| Record name | Phthiocol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthiocol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthiocol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHIOCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)